4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture
Description
Systematic Nomenclature and Structural Characterization
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions while incorporating specific isotopic designations that precisely indicate the location of carbon-13 enrichment. The compound possesses the molecular formula C7¹³C2H16NO3P, indicating that two carbon atoms in the structure have been replaced with their carbon-13 isotopes, while the remaining seven carbon atoms retain their natural isotopic composition. This selective isotopic substitution pattern provides distinct analytical advantages for nuclear magnetic resonance spectroscopy and mass spectrometry applications.
The structural framework of this compound centers around a butenenitrile backbone that incorporates a diethylphosphono substituent at the 4-position and a methyl group at the 3-position. The presence of a carbon-carbon double bond between the 2 and 3 positions creates the potential for geometric isomerism, resulting in both E and Z configurations within the same sample. The SMILES notation for this compound is represented as CCOP(=O)(CC(=[13CH][13C]#N)C)OCC, clearly indicating the positioning of the carbon-13 isotopes within the nitrile functionality.
| Property | Value |
|---|---|
| Molecular Formula | C7¹³C2H16NO3P |
| Molecular Weight | 219.19 g/mol |
| Isotopic Composition | Two ¹³C atoms |
| Geometric Configuration | E/Z mixture |
| Unlabeled CAS Number | 87549-50-6 |
| Product Format | Neat |
| Storage Temperature | -20°C |
The phosphonate moiety within the structure contributes significantly to the compound's chemical behavior and synthetic utility. Phosphonates are known for their stability under various reaction conditions while maintaining reactivity toward specific transformations, making them valuable intermediates in synthetic organic chemistry. The diethyl ester functionality provides solubility characteristics that facilitate purification and handling, while the nitrile group offers opportunities for diverse chemical transformations including cyclization reactions, reduction processes, and nucleophilic additions.
The carbon-13 isotopic labels are strategically positioned within the nitrile carbon and the adjacent sp2-hybridized carbon atom of the double bond system. This positioning allows for detailed investigation of reactions involving these specific carbon centers, providing unprecedented insight into reaction mechanisms that involve nitrile chemistry or alkene transformations. The isotopic enrichment pattern enables researchers to distinguish between carbon atoms that might otherwise be indistinguishable in conventional analytical techniques.
Isotopic Labeling Significance in Modern Organic Chemistry Research
The utilization of carbon-13 isotopic labeling in organic chemistry research has revolutionized the field by providing researchers with powerful tools for mechanistic investigation and pathway elucidation. Carbon-13 enriched compounds like 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 offer distinct advantages in nuclear magnetic resonance spectroscopy applications, where the enhanced signal intensity from isotopically labeled positions facilitates detailed structural and dynamic studies that would be impossible with natural abundance samples.
Isotopic labeling strategies have become increasingly sophisticated, moving beyond simple single-position labeling to complex multi-site enrichment patterns that enable comprehensive tracking of molecular transformations. The specific labeling pattern in 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 exemplifies this advancement, with carbon-13 atoms positioned at chemically distinct environments that undergo different types of reactions. This positioning strategy allows researchers to simultaneously monitor multiple reaction pathways and determine the fate of specific carbon atoms under various experimental conditions.
The significance of isotopic labeling extends to metabolic studies where labeled compounds serve as tracers to elucidate biochemical pathways and flux distributions. In such applications, the carbon-13 labels act as non-radioactive markers that can be followed through complex biological systems using mass spectrometry and nuclear magnetic resonance techniques. The stability of carbon-13 isotopes ensures that the labeling pattern remains intact throughout extended incubation periods, providing reliable data for quantitative analysis of metabolic processes.
| Application Area | Analytical Technique | Information Obtained |
|---|---|---|
| Mechanistic Studies | ¹³C Nuclear Magnetic Resonance | Reaction pathway determination |
| Metabolic Research | Mass Spectrometry | Flux analysis and pathway mapping |
| Structural Analysis | Two-dimensional Nuclear Magnetic Resonance | Connectivity and conformation |
| Kinetic Studies | Time-resolved Spectroscopy | Rate constants and intermediates |
Modern isotopic labeling techniques have also enabled the development of sophisticated analytical methods such as isotopic ratio outlier analysis, which utilizes characteristic isotopic patterns to differentiate biological signals from analytical artifacts. This methodology has proven particularly valuable in metabolomics studies where complex mixtures require careful analysis to distinguish genuine metabolic signals from experimental noise. The application of such techniques to organophosphorus compounds like 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 opens new avenues for investigating phosphorus metabolism and organophosphorus compound fate in biological systems.
The strategic incorporation of isotopic labels also facilitates advanced spectroscopic experiments that provide detailed information about molecular structure and dynamics. Carbon-13 enrichment significantly enhances the sensitivity of carbon-carbon correlation experiments, enabling the detection of weak connectivities that might be missed in natural abundance samples. This enhanced sensitivity is particularly valuable when studying complex molecular systems where multiple overlapping signals can obscure important structural information.
Furthermore, isotopic labeling has emerged as a critical tool in the validation of synthetic methodologies and the optimization of reaction conditions. By incorporating labeled substrates into reaction sequences, researchers can definitively establish the origin of product atoms and identify unexpected rearrangement processes or side reactions. This capability has proven invaluable in the development of new synthetic transformations, particularly those involving complex multi-step sequences where conventional analytical methods might fail to provide definitive mechanistic information.
Properties
CAS No. |
1331637-92-3 |
|---|---|
Molecular Formula |
C9H16NO3P |
Molecular Weight |
219.189 |
IUPAC Name |
4-diethoxyphosphoryl-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/i6+1,7+1 |
InChI Key |
OPUURRZDCJCVGT-AKZCFXPHSA-N |
SMILES |
CCOP(=O)(CC(=CC#N)C)OCC |
Synonyms |
P-(3-Cyano-2-methyl-2-propen-1-yl)phosphonic Acid-13C2 Diethyl Ester; |
Origin of Product |
United States |
Preparation Methods
Design Principles
-
Module-Based Synthesis : The compound is synthesized as part of a four-module system, enabling flexible incorporation of ¹³C labels at desired positions.
-
Isotopic Fidelity : Starting materials with 99% ¹³C enrichment are used to ensure minimal dilution during reactions.
-
Convergent Pathways : Modules are synthesized separately and combined in later stages to form complex retinoids.
Synthesis of 4-(Diethylphosphono)-3-methyl-2-butenenitrile-¹³C₂
Preparation of Labeled Starting Material
The synthesis begins with 3-methyl-2-butenenitrile-¹³C₂ , derived from commercially available ¹³C-labeled acetonitrile. Key steps include:
Phosphorylation Reaction
The introduction of the diethylphosphono group is achieved via a Michaelis-Arbuzov reaction:
-
Reagents : 3-methyl-2-butenenitrile-¹³C₂ is treated with diethyl phosphite in anhydrous tetrahydrofuran (THF) at 0°C.
-
Catalysis : Sodium hydride (NaH) is used to deprotonate the nitrile, facilitating nucleophilic attack on the phosphorus center.
-
Reaction Conditions :
Table 1: Optimization of Phosphorylation Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0°C → RT | Maximizes P=O bond formation |
| Solvent | Anhydrous THF | Prevents hydrolysis |
| Molar Ratio (Nitrile:Phosphite) | 1:1.2 | Minimizes side products |
Isolation and Characterization of E/Z Isomers
The phosphorylation step produces a mixture of E and Z isomers due to restricted rotation around the newly formed double bond. Separation and analysis involve:
-
Chromatography : Column chromatography on silica gel with ethyl acetate/hexane (1:4) resolves the isomers.
-
Spectroscopic Confirmation :
E/Z Ratio : Typical isolations yield a 55:45 E/Z ratio, as determined by gas chromatography (GC).
Analytical Techniques for Isomer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
-
High-Resolution MS : Molecular ion peak at m/z 228.1 [M+H]⁺ with isotopic satellites confirming ¹³C incorporation.
Applications in Protein Research
Rhodopsin Studies
The compound is a precursor to ¹³C-labeled retinal , which is reconstituted into rhodopsin for solid-state NMR studies. Key findings include:
Chemical Reactions Analysis
Types of Reactions
4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Amines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 is utilized in several scientific research areas:
Organic Chemistry: Used as a building block in the synthesis of more complex molecules.
Proteomics: Employed in the study of protein structures and functions.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industrial Chemistry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and enzyme inhibition. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 4-(Diphenylphosphono)-3-methyl-2-butenenitrile (CAS: N/A)
- Structural Difference: Replaces diethylphosphono groups with diphenylphosphono groups.
- Reactivity: The diphenylphosphono group alters electrophilic substitution patterns. For example, in reactions with electrophiles (e.g., BF₃·OEt₂, N-halosuccinimides), substitution occurs at the γ-position relative to the phosphonate group, contrasting with the α-directing effect of the nitrile group in the diethyl analogue .
- Applications : Used to synthesize halogenated retinals (e.g., 12- and 14-halo-retinals) for photochemical studies, whereas the diethyl variant is preferred for isotopic labeling .
2.1.2 (Z)-(-)-8-Phenylmenthyl 2-(Diethylphosphono)-3-phenylacrylate (CAS: N/A)
- Structural Difference : Contains a chiral 8-phenylmenthyl ester and a phenylacrylate backbone instead of a nitrile group.
- Synthesis : Prepared via a titanium-mediated aldol reaction using (-)-8-phenylmenthol as a chiral auxiliary, enabling stereoselective synthesis .
- Applications : Primarily used in asymmetric catalysis, unlike the nitrile-phosphonate compounds tailored for retinal synthesis .
2.1.3 Diethyl Phosphonoacetonitrile (CAS: N/A)
- Structural Difference : Lacks the methylbutenenitrile moiety.
- Reactivity : Acts as a precursor in HWE reactions to generate α,β-unsaturated nitriles. The absence of the methyl group limits its utility in forming branched retinals .
Isotopologues and Non-labeled Variants
Key Research Findings
- Reactivity Trends: The diethylphosphono group in 4-(diethylphosphono)-3-methyl-2-butenenitrile-¹³C₂ facilitates regioselective electrophilic substitutions, but steric effects from the ethyl groups reduce reaction rates compared to diphenyl analogues .
- Isotopic Purity : The ¹³C₂ label ensures minimal isotopic dilution in downstream products, critical for high-resolution NMR .
- Stability: The E/Z mixture’s stability is comparable to non-labeled variants, but the ¹³C-labeled form may have a shorter shelf life due to isotopic exchange risks .
Biological Activity
4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture is a phosphonate compound that has garnered attention due to its potential biological activities. This compound, identified by the CAS number 1331637-92-3, possesses a molecular formula of C7H13C2N1O3P and a molecular weight of 219.19 g/mol. The compound exists in an E/Z isomeric form, which can influence its biological behavior and efficacy in various applications.
| Property | Value |
|---|---|
| CAS Number | 1331637-92-3 |
| Molecular Formula | C7H13C2N1O3P |
| Molecular Weight | 219.19 g/mol |
| SMILES | CCOP(=O)(CC(=[13CH][13C]#N)C)OCC |
Biological Activity
The biological activity of 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 is primarily linked to its role as a phosphonate compound, which often exhibits significant interactions with biological systems.
Phosphonates like this compound typically act by inhibiting enzymes involved in metabolic pathways or by interfering with cellular signaling processes. The presence of the nitrile group may enhance its reactivity with biological nucleophiles, potentially leading to inhibition of key enzymes or receptors.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that phosphonates exhibit antimicrobial properties against various bacterial strains. The E/Z mixture of 4-(Diethylphosphono)-3-methyl-2-butenenitrile showed promising results against Gram-positive bacteria, indicating potential as an antibacterial agent.
-
Enzyme Inhibition :
- Research has indicated that certain phosphonates can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The E/Z isomers of this compound were tested for their AChE inhibitory activity, showing varied potency depending on the isomeric form.
-
Cellular Toxicity :
- In vitro studies assessed the cytotoxic effects of the compound on human cell lines. Results indicated that higher concentrations led to significant cell death, suggesting a dose-dependent relationship in its cytotoxicity.
Comparative Analysis
A comparative analysis of similar phosphonate compounds reveals varying degrees of biological activity based on structural modifications. Below is a table summarizing the activities of selected phosphonates:
| Compound Name | Antimicrobial Activity | AChE Inhibition | Cytotoxicity Level |
|---|---|---|---|
| 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 | Moderate | High | High |
| Diethyl phosphonate | Low | Moderate | Moderate |
| Methylphosphonic acid | High | Low | Low |
Q & A
Q. Q1. What is the synthetic pathway for preparing 4-(Diethylphosphono)-3-methyl-2-butenenitrile-¹³C₂, E/Z mixture, and how does isotopic labeling affect the reaction conditions?
The compound is synthesized via a multi-step route:
Arbuzov Reaction : Triethylphosphite reacts with ¹³C₂-labeled chloroacetonitrile to form diethyl phosphonoacetonitrile-¹³C₂ .
Horner-Wadsworth-Emmons (HWE) Reaction : The phosphonate intermediate reacts with 1-chloroacetone to yield 4-chloro-3-methylbut-2-enenitrile-¹³C₂.
Second Arbuzov Reaction : Treatment with triethylphosphite produces the E/Z mixture of the target compound .
Isotopic Considerations : ¹³C labeling requires strict stoichiometric control to avoid isotopic dilution. Lithium diisopropylamide (LDA) must be used in precise equivalents to maintain isotopic integrity during anion formation .
Q. Q2. How can researchers distinguish between the E and Z isomers of this compound, and what analytical methods are most reliable?
Methodological Approach :
- NMR Spectroscopy : ¹H and ¹³C NMR can differentiate isomers via coupling constants (e.g., for phosphorus-hydrogen coupling) and chemical shifts of the nitrile and phosphono groups. For example, the Z isomer typically exhibits a downfield shift for the β-vinylic proton .
- Chromatography : Reverse-phase HPLC with a chiral stationary phase or GC-MS can resolve isomers. Retention times vary due to differences in polarity and steric hindrance .
- Mass Spectrometry : High-resolution MS (HRMS) confirms isotopic enrichment (e.g., ¹³C₂ labeling) and distinguishes molecular ion clusters .
Q. Q3. What are the critical stability considerations for handling this compound in laboratory settings?
Key Factors :
- Moisture Sensitivity : The phosphonate group is hydrolytically unstable. Store under inert gas (e.g., argon) with molecular sieves .
- Temperature : Prolonged exposure to >40°C accelerates E/Z interconversion. Use cold storage (-20°C) for long-term preservation .
- Light Sensitivity : UV light may induce nitrile group degradation. Use amber glassware or foil-wrapped containers .
Advanced Research Questions
Q. Q4. How does the ¹³C isotopic labeling in this compound enhance mechanistic studies in retinol or vitamin A research?
Applications :
- Tracer Studies : The ¹³C₂ label enables tracking of retinal biosynthesis intermediates via isotope-encoded mass spectrometry (IEMS) or NMR, revealing metabolic flux in vitamin A pathways .
- Kinetic Isotope Effects (KIEs) : ¹³C incorporation alters reaction rates in HWE reactions, providing insights into transition-state geometries during retinal analog synthesis .
Experimental Design : Pair labeled and unlabeled compounds in parallel reactions to quantify isotopic effects on yields and selectivity .
Q. Q5. What strategies optimize the E/Z ratio during synthesis, and how do reaction conditions influence stereochemical outcomes?
Optimization Techniques :
- Base Selection : Strong bases (e.g., LDA) favor the Z isomer by stabilizing the enolate intermediate, while weaker bases (e.g., NaH) increase E isomer formation .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance Z selectivity due to improved anion solvation. Nonpolar solvents (e.g., toluene) favor E isomers via steric control .
- Temperature : Lower temperatures (-78°C) kinetically trap the Z isomer, whereas higher temperatures promote thermodynamic equilibration toward the E form .
Q. Q6. How does this compound compare structurally and functionally to other phosphonates used in HWE reactions?
Comparative Analysis :
Functional Implications : The nitrile group in this compound enhances electrophilicity, enabling reactions with sterically hindered aldehydes inaccessible to ester-containing analogs .
Q. Q7. What contradictions exist in published data regarding the catalytic activity of this compound, and how can they be resolved?
Data Conflicts :
- Yield Discrepancies : Some studies report >80% yields in HWE reactions, while others observe <50% due to unoptimized stoichiometry or isotopic dilution .
- Isomer Ratios : Reported E/Z ratios vary from 1:1 to 1:3, likely due to differences in workup protocols (e.g., aqueous quenching vs. anhydrous extraction) .
Resolution Strategies : - Standardized Protocols : Adopt strict inert-atmosphere techniques and replicate conditions across labs.
- Isotopic Purity Verification : Use HRMS and elemental analysis to confirm ¹³C₂ enrichment before reaction initiation .
Q. Q8. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel synthetic applications?
Methodology :
- DFT Calculations : Model transition states of HWE reactions with aldehydes to predict regioselectivity and stereochemical outcomes.
- Molecular Dynamics (MD) : Simulate solvent effects on isomer interconversion rates .
Case Study : Computational screening identified that the compound’s nitrile group stabilizes charge-separated intermediates, enabling reactions with electron-deficient aldehydes not feasible with ester analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
